Chloroacetyl-L-asparagine

Descripción general

Descripción

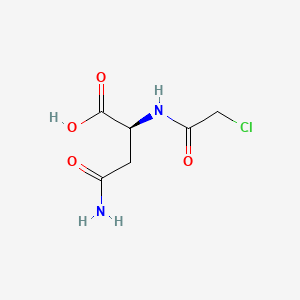

Chloroacetyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a chloroacetyl group attached to the amino acid L-asparagine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetyl-L-asparagine typically involves the reaction of L-asparagine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of chloroacetyl chloride to a solution of L-asparagine and triethylamine, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Chloroacetyl-L-asparagine can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed to yield L-asparagine and chloroacetic acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Hydrolysis: Can be carried out using aqueous acid or base.

Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

Substitution Reactions: Yield various substituted derivatives of L-asparagine.

Hydrolysis: Produces L-asparagine and chloroacetic acid.

Oxidation and Reduction: Result in oxidized or reduced forms of the compound, depending on the reagents used.

Aplicaciones Científicas De Investigación

Cell Culture Applications

Chloroacetyl-L-asparagine can be utilized as a supplement in cell culture media to promote the growth of various cell types. L-asparagine, the parent compound, is known to enhance cell proliferation and viability in both normal and cancerous cells.

- Enhancement of Cell Growth : Research indicates that L-asparagine supplementation in culture media significantly improves the yield of bioproducts in engineered cell lines such as Chinese hamster ovary (CHO) cells. For instance, when CHO cells are supplemented with a combination of asparagine and glutamine, the specific antibody production rate increases dramatically .

- Role in Tumor Cell Growth : Certain tumor cells, including those from breast cancer and non-small-cell lung cancer, exhibit dependency on external L-asparagine due to their inability to synthesize it internally. This dependency highlights the importance of asparagine in supporting tumor growth and survival .

Cancer Treatment

This compound's relevance extends into oncology, particularly concerning its role in inhibiting tumor growth through the modulation of asparagine levels.

- L-Asparaginase Therapy : L-asparaginase is a well-established enzyme used in chemotherapy for treating acute lymphoblastic leukemia and lymphomas. By depleting asparagine levels in the bloodstream, it starves tumor cells that rely on this amino acid for growth. Studies have shown that administering L-asparaginase can significantly reduce the spread of aggressive tumors in animal models .

- Mechanism of Action : The mechanism involves the hydrolysis of L-asparagine into L-aspartate and ammonia, effectively lowering asparagine availability for sensitive tumor cells. This has been observed to lead to substantial tumor inhibition .

Food Industry Applications

This compound also finds applications in the food industry, particularly concerning food safety.

- Reduction of Acrylamide Formation : Acrylamide is a neurotoxin formed during high-temperature cooking processes, particularly in fried foods. The use of L-asparaginase helps reduce acrylamide levels by catalyzing the hydrolysis of L-asparagine, thus preventing its reaction with reducing sugars that leads to acrylamide formation .

- Industrial Production : The industrial production of L-asparaginase from microbial sources has been explored extensively to enhance its application in food processing while maintaining flavor and texture integrity .

Case Study 1: Cancer Treatment Efficacy

A study conducted by researchers at UNC Lineberger demonstrated that blocking asparagine availability through dietary restrictions or pharmacological means significantly reduced the metastatic potential of triple-negative breast cancer cells in mice models. This highlights the therapeutic potential of targeting asparagine metabolism in cancer treatment .

Case Study 2: Bioproduct Yield Optimization

In a controlled experiment involving CHO cells, optimizing the ratio of asparagine to glutamine resulted in an 85% increase in cell-specific productivity for monoclonal antibody production. This underscores the critical role that amino acid supplementation plays in biomanufacturing processes .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cell Culture | CHO cell bioproduction | Increased antibody yield with asparagine supplementation |

| Cancer Treatment | L-asparaginase therapy | Reduced tumor spread in aggressive breast cancer models |

| Food Industry | Acrylamide reduction | Effective hydrolysis of L-asparagine reduces neurotoxin formation |

Mecanismo De Acción

The mechanism of action of Chloroacetyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparación Con Compuestos Similares

Chloroacetyl-L-asparagine can be compared with other similar compounds, such as:

Bromoacetyl-L-asparagine: Similar in structure but contains a bromoacetyl group instead of a chloroacetyl group.

Fluoroacetyl-L-asparagine: Contains a fluoroacetyl group and exhibits different reactivity and properties.

Acetyl-L-asparagine: Lacks the halogen atom and has different chemical and biological properties.

Actividad Biológica

Chloroacetyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a chloroacetyl group. This modification may influence its biological properties, particularly in pharmacological contexts. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through the reaction of L-asparagine with chloroacetic acid. The resulting compound possesses unique chemical characteristics that may enhance its interaction with biological systems. The chloroacetyl group can affect the compound's solubility, stability, and reactivity, potentially leading to varied biological effects compared to its parent amino acid.

The biological activity of this compound is primarily linked to its role as a substrate for various enzymes and its interaction with cellular pathways:

- Enzyme Interaction : Similar to L-asparagine, this compound may serve as a substrate for L-asparaginase (L-ASNase), which catalyzes the hydrolysis of asparagine to aspartate and ammonia. This reaction is crucial in cancer therapy, particularly for treating hematological malignancies like acute lymphoblastic leukemia (ALL), where tumor cells rely on external sources of asparagine for growth .

- Cellular Uptake : The uptake mechanisms for amino acids in cells may also apply to this compound. It could utilize transporters that facilitate the entry of amino acids into cells, thus influencing cellular metabolism and signaling pathways .

Pharmacological Effects

Research indicates that derivatives of L-asparagine exhibit various pharmacological activities:

- Antitumor Activity : Chloroacetyl derivatives have been studied for their potential antitumor effects. By depleting extracellular asparagine levels, these compounds can selectively starve cancer cells that are unable to synthesize sufficient amounts of this amino acid .

- Neuroprotective Effects : As an amino acid precursor, it may play a role in neurotransmitter synthesis, potentially offering neuroprotective benefits under certain conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of modified asparagines:

- Antineoplastic Studies : A study demonstrated that modified forms of L-asparagine can enhance the efficacy of L-ASNase by improving stability and reducing immunogenicity. This modification allows for more effective treatment regimens in leukemia patients .

- Toxicology Assessments : Research into the toxicity profiles of chloroacetyl derivatives indicates low toxicity at therapeutic doses, which is critical for their application in clinical settings .

- Cell Culture Applications : In vitro studies have shown that this compound can support cell growth in specific culture conditions, similar to L-asparagine. This property makes it a candidate for use in cell culture media where enhanced growth factors are needed .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOREWCHUWIPOO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721379 | |

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122723-93-7 | |

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.